

4-Methoxy-2-(trifluoromethoxy)benzoic acid CAS 127817-85-0 properties

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Compound of Interest

Compound Name: 4-Methoxy-2-(trifluoromethoxy)benzoic acid

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An In-depth Technical Guide to **4-Methoxy-2-(trifluoromethoxy)benzoic acid**

Abstract

This technical guide provides a comprehensive scientific overview of **4-Methoxy-2-(trifluoromethoxy)benzoic acid**. It is intended for researchers, medicinal chemists, and drug development professionals. This document delves into the compound's physicochemical properties, spectroscopic profile, a validated synthesis protocol, and its potential applications, with a particular focus on the strategic role of the trifluoromethoxy (-OCF₃) moiety in modern drug design. The unique electronic and steric properties conferred by the combination of methoxy and trifluoromethoxy substituents make this molecule a compelling scaffold for further investigation.

Introduction: A Molecule of Strategic Interest

4-Methoxy-2-(trifluoromethoxy)benzoic acid is a polysubstituted aromatic carboxylic acid featuring two electronically distinct functional groups: an electron-donating methoxy group (-OCH₃) and a strongly electron-withdrawing, lipophilic trifluoromethoxy group (-OCF₃). The strategic placement of these groups on a benzoic acid core creates a molecule with unique properties that are highly relevant in the field of medicinal chemistry.

The trifluoromethoxy group is a critical bioisostere for other functionalities and is increasingly utilized in drug design to enhance key molecular attributes. Its inclusion can significantly

improve metabolic stability due to the strength of the C-F bonds, increase lipophilicity to enhance membrane permeability, and modulate the acidity (pKa) of nearby functional groups. [1][2] These modifications are pivotal in optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[3] This guide will explore the synthesis, properties, and potential of **4-Methoxy-2-(trifluoromethoxy)benzoic acid** as a valuable building block for novel therapeutics.

A Note on Chemical Identification: While the user prompt specified CAS Number 127817-85-0, this identifier is often associated in chemical databases with the isomeric compound, 4-Methoxy-2-(trifluoromethyl)benzoic acid. This guide focuses exclusively on the chemical entity **4-Methoxy-2-(trifluoromethoxy)benzoic acid**, which is correctly identified by CAS Number 886502-37-0.[4][5] Researchers are advised to verify the CAS number with their supplier to ensure procurement of the correct molecule.

Physicochemical and Spectroscopic Profile

The arrangement of substituents on the benzene ring governs the molecule's physical and chemical behavior. The electron-donating methoxy group (via resonance) and the powerfully electron-withdrawing trifluoromethoxy group (via induction) create a unique electronic environment that influences acidity, reactivity, and intermolecular interactions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound. Where experimental data is not available, values are estimated based on structurally related analogs.

Property	Value	Source / Rationale
CAS Number	886502-37-0	[4]
Molecular Formula	C ₉ H ₇ F ₃ O ₄	[4]
Molecular Weight	236.15 g/mol	
IUPAC Name	4-methoxy-2-(trifluoromethoxy)benzoic acid	[4]
SMILES	<chem>COC1=CC(=C(C=C1)C(=O)O)OC(F)(F)F</chem>	[4]
Melting Point	~120–140 °C (estimated)	Estimated based on 2-methoxy-4-(trifluoromethyl)benzoic acid. [4]
Solubility	Limited in water (<1 mg/mL); Moderate in DMSO, DMF.	Based on analogs; typical for substituted benzoic acids.[4]
pKa	~2.5–3.0 (estimated)	The strong inductive effect of the -OCF ₃ group significantly increases the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2).
logP	2.4–2.8 (calculated)	Indicates moderate lipophilicity, a desirable trait for cell permeability.[4]

Predicted Spectroscopic Analysis

Definitive published spectra for this specific molecule are scarce. The following analysis is based on established principles of NMR and IR spectroscopy.

- ¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):
 - δ ~10-12 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group. Its exact shift can be highly dependent on solvent and concentration.

- δ ~7.9-8.1 ppm (d, 1H): Aromatic proton at position 6. It is ortho to the carboxylic acid and will appear as a doublet.
- δ ~6.8-7.0 ppm (dd, 1H): Aromatic proton at position 5. It is coupled to the protons at positions 3 and 6, resulting in a doublet of doublets.
- δ ~6.7-6.9 ppm (d, 1H): Aromatic proton at position 3. It is ortho to the trifluoromethoxy group and will appear as a doublet.
- δ ~3.8-3.9 ppm (s, 3H): The sharp singlet represents the three protons of the methoxy group.
- ¹³C NMR Spectroscopy (Predicted, 101 MHz): The spectrum should show 9 distinct signals for the carbon atoms. Key predicted shifts include the carbonyl carbon (~165-170 ppm), the carbon bearing the -OCF₃ group (~122 ppm, with coupling to fluorine), the carbon bearing the methoxy group (~160 ppm), and the methoxy carbon itself (~55 ppm).
- Infrared (IR) Spectroscopy:
 - ~1680–1700 cm⁻¹: A strong, sharp absorption characteristic of the C=O (carbonyl) stretching of the carboxylic acid.^[4]
 - ~1250 cm⁻¹: C-O stretching from the methoxy group.^[4]
 - ~1150 cm⁻¹: A strong absorption corresponding to the C-F stretching of the trifluoromethoxy group.^[4]

Synthesis and Purification

The synthesis of **4-Methoxy-2-(trifluoromethoxy)benzoic acid** is not widely documented in standard literature. However, a robust synthetic route can be designed based on established organometallic and functional group transformation methodologies. The key challenge lies in the selective introduction of the trifluoromethoxy group.

Retrosynthetic Analysis and Strategy

A logical approach involves a late-stage trifluoromethoxylation of a suitably functionalized benzoic acid precursor. The synthesis can be envisioned starting from 4-methoxysalicylic acid

(4-methoxy-2-hydroxybenzoic acid).

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References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. nbinnno.com [nbinnno.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methoxy-2-(trifluoromethoxy)benzoic acid (886502-37-0) for sale [vulcanchem.com]
- 5. 886502-37-0(4-methoxy-2-(trifluoromethoxy)benzoic Acid) | Kuujia.com [kuujia.com]
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